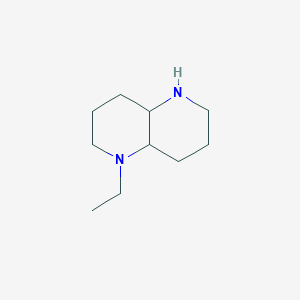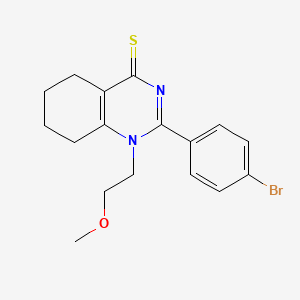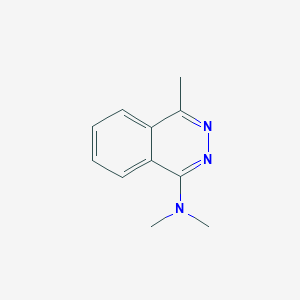
N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide, also known as BFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of butyramide, which is a common organic compound used in the synthesis of various drugs and pharmaceuticals. BFB has been found to possess unique properties that make it an attractive candidate for use in drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Radiopharmaceutical Applications
N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide is involved in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the brain. A study demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride, resulting in compounds with potential for positron emission tomography (PET) applications. These compounds have been synthesized in quantities with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).
Antipathogenic Activity
Research into acylthioureas, including derivatives with 3-fluorophenyl groups, has shown significant antipathogenic activity, especially against strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing novel antimicrobial agents with antibiofilm properties, leveraging the structural characteristics of compounds like this compound (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescent Probing and Environmental Monitoring
A study designed a ratiometric fluorescent probe for detecting N2H4, utilizing a 4-bromobutyryl moiety for recognition. This probe, through its interaction with hydrazine, enables environmental monitoring and visualization in water systems, highlighting the applicability of brominated and fluorinated compounds in environmental chemistry (Zhu et al., 2019).
Organic Synthesis and Catalysis
This compound's structural elements are used in organic synthesis, for example, in catalyzing reactions involving Br+ ions in neutral media. These reactions demonstrate the compound's utility in synthesizing complex organic molecules with high yields and clean workup processes (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Nonlinear Optical Materials
The structural motifs related to this compound have been explored for their potential in creating materials with nonlinear optical properties. Such materials are significant for optoelectronics, demonstrating the broader implications of research into bromo- and fluorophenyl compounds (Chandrakantha et al., 2011).
Propriétés
IUPAC Name |
N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFNO/c11-8-4-3-7(6-9(8)13)14-10(15)2-1-5-12/h3-4,6H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODGHAYAJILKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCCl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2723699.png)
![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)

![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)

![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)


![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)


